![molecular formula C19H18N2O6S B2940424 5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2034273-73-7](/img/structure/B2940424.png)
5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a pyrrolidin-1-yl group, a sulfonyl group, and a benzo[d]oxazol-2(3H)-one group. These groups are common in many pharmaceutical and biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación
Heterocyclic Compound Chemistry and Applications Heterocyclic compounds, especially those containing five-membered rings with various heteroatoms, play a pivotal role in pharmaceuticals, agrochemicals, and organic materials. The compound shares structural motifs with several heterocycles discussed in research, pointing towards its relevance in the synthesis and functionalization of bioactive molecules. Ram et al. (2019) delve into the chemistry of five-membered heterocycles, including pyrroles and benzoxazoles, outlining their synthesis, reactivity, and applications in diverse fields (Ram, Sethi, Nath, & Pratap, 2019).
Antimalarial and COVID-19 Research In the realm of antimalarial and potential COVID-19 therapeutic research, sulfonamide derivatives exhibit significant activity. Fahim and Ismael (2021) investigate the reactivity of N-(phenylsulfonyl)acetamide derivatives, leading to compounds with noteworthy antimalarial activity. Their research also explores these compounds' theoretical calculations and molecular docking studies, suggesting the broader applicability of sulfonamide derivatives in developing therapeutics against COVID-19 (Fahim & Ismael, 2021).
Antibacterial and Antitumor Agents The synthesis and evaluation of novel heterocyclic compounds, including those similar to the compound of interest, reveal potent antibacterial and antitumor activities. Hafez et al. (2017) synthesize carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related derivatives, demonstrating significant in vitro activity against various cancer cell lines and bacterial strains. This study exemplifies the therapeutic potential of structurally complex heterocycles in treating diverse diseases (Hafez, Alsalamah, & El-Gazzar, 2017).
Surface Activity and Antimicrobial Properties Derivatives of triazoles and other heterocyclic compounds demonstrate both antimicrobial activity and surface-active properties, indicating their dual functionality. El-Sayed (2006) explores the synthesis of 1,2,4-triazole derivatives, showcasing their potential as both biologically active molecules and surface-active agents. This dual functionality underscores the versatility of heterocyclic compounds in scientific research and their potential application in medical and industrial contexts (El-Sayed, 2006).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-20-15-9-14(3-5-16(15)27-19(20)22)28(23,24)21-7-6-13(10-21)12-2-4-17-18(8-12)26-11-25-17/h2-5,8-9,13H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHJWBCQPQBIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

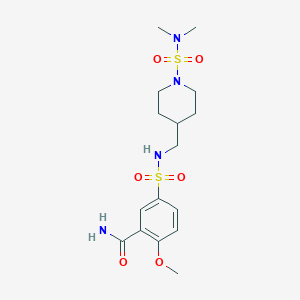


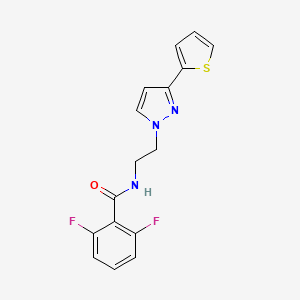
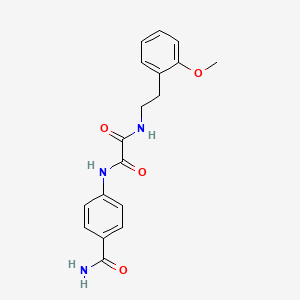
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2940354.png)
![2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2940355.png)
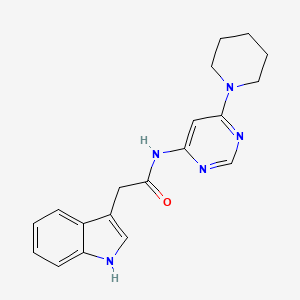
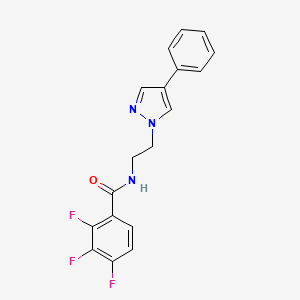
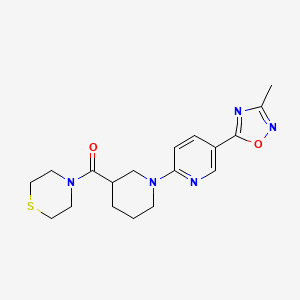
![3-[(5-Amino-2-methylanilino)methyl]benzonitrile](/img/structure/B2940359.png)

![N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2940363.png)
![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2940364.png)